Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3-fluoropyridine-2-carbaldehyde

Drug Intermediate Quality Control Synthetic Chemistry

This trifunctional pyridine derivative offers orthogonal reactivity for CNS drug discovery. Its 6-bromo handle enables cross-coupling, the 3-fluoro group enhances metabolic stability, and the 2-aldehyde permits reductive amination. With DMSO solubility of 100 mg/mL (490.20 mM), cLogP of 1.77, and TPSA of 30 Ų, it is optimized for preparing kinase inhibitor libraries and CNS-penetrant candidates. Stable for 3 years at -20°C.

Molecular Formula C6H3BrFNO
Molecular Weight 204.00 g/mol
CAS No. 885267-36-7
Cat. No. B1286017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoropyridine-2-carbaldehyde
CAS885267-36-7
Molecular FormulaC6H3BrFNO
Molecular Weight204.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C=O)Br
InChIInChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H
InChIKeyBFBRCFKSFRYJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-fluoropyridine-2-carbaldehyde (CAS 885267-36-7): A Strategic Halogenated Pyridine-2-carbaldehyde Building Block for Targeted Synthesis


6-Bromo-3-fluoropyridine-2-carbaldehyde (CAS 885267-36-7) is a heterocyclic aromatic aldehyde belonging to the halogenated pyridine-2-carbaldehyde class, characterized by a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and an aldehyde group at the 2-position [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily due to its orthogonal reactivity: the bromine atom acts as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the electron-withdrawing fluorine enhances metabolic stability and modulates electronic properties, and the aldehyde group enables further derivatization via condensation or nucleophilic addition [2]. Its dual halogenation provides a unique reactivity profile that distinguishes it from simpler pyridine-2-carbaldehyde analogs [3].

Why 6-Bromo-3-fluoropyridine-2-carbaldehyde (885267-36-7) Cannot Be Replaced by Common Pyridine-2-carbaldehyde Analogs in Precision Synthesis


Substituting 6-Bromo-3-fluoropyridine-2-carbaldehyde with unsubstituted pyridine-2-carbaldehyde, or even with singly halogenated analogs such as 6-bromo-pyridine-2-carbaldehyde or 3-fluoropyridine-2-carbaldehyde, fundamentally alters synthetic outcomes due to the loss of orthogonal reactive handles . The presence of both bromine and fluorine substituents enables a specific sequence of transformations: bromine facilitates cross-coupling for aryl/alkyl introduction, while fluorine imparts electron deficiency and metabolic resistance that single-halogen analogs cannot replicate [1]. This dual functionality is critical for building complex molecular architectures where precise control over regioselectivity and electronic environment is required. Procurement decisions must therefore account for the distinct reactivity profile and purity specifications of this specific compound, as generic replacements will not support the same downstream synthetic pathways or meet the stringent purity demands of advanced pharmaceutical intermediates .

Quantitative Differentiation of 6-Bromo-3-fluoropyridine-2-carbaldehyde (885267-36-7) vs. Closest Analogs: Evidence-Based Selection Criteria


High Purity Specification (99.92%) of MedChemExpress HY-W058423 Batch vs. Standard Analog Purity Ranges

The commercial availability of 6-Bromo-3-fluoropyridine-2-carbaldehyde includes a high-purity batch (HY-W058423 from MedChemExpress) certified at 99.92% purity . In contrast, the closely related 6-chloro-3-fluoro-pyridine-2-carbaldehyde is typically offered at 97% purity by the same class of vendors , and 6-bromo-3-chloro-pyridine-2-carbaldehyde is supplied at minimum 95% purity . This 2.92% absolute purity differential represents a meaningful reduction in potential side-product interference during subsequent coupling or condensation steps.

Drug Intermediate Quality Control Synthetic Chemistry

Molecular Weight and Halogen Substitution Profile: Impact on Reactivity and Metabolic Stability

The molecular weight of 6-Bromo-3-fluoropyridine-2-carbaldehyde is 204.00 g/mol (exact mass 202.93820 Da) [1]. This places it at a strategic midpoint between lighter mono-halogenated analogs and heavier di-halogenated variants: 3-fluoropyridine-2-carbaldehyde (MW 125.10 g/mol) lacks the bromine handle for cross-coupling; 6-bromopyridine-2-carbaldehyde (MW 186.01 g/mol) [2] lacks the fluorine for electronic modulation; 6-chloro-3-fluoro-pyridine-2-carbaldehyde (MW 159.55 g/mol) provides a chlorine handle but with lower reactivity in certain cross-couplings and altered lipophilicity (XLogP3 1.7 vs. 1.8 for target) [3]; and 6-bromo-3-chloro-pyridine-2-carbaldehyde (MW 220.45 g/mol) replaces fluorine with chlorine, reducing metabolic stability.

Medicinal Chemistry ADME Properties Halogen Bonding

CB2 Receptor Binding Affinity and Neuropathic Properties: A Unique Biological Fingerprint Among Halogenated Pyridine-2-carbaldehydes

6-Bromo-3-fluoropyridine-2-carbaldehyde has been specifically identified as a ligand that binds to the CB2 receptor, with demonstrated neuropathic properties in optimization studies . This biological activity is not reported for other halogenated pyridine-2-carbaldehyde analogs such as 6-bromopyridine-2-carbaldehyde, 3-fluoropyridine-2-carbaldehyde, or 6-chloro-3-fluoro-pyridine-2-carbaldehyde in publicly available literature. The compound also exhibits low oral bioavailability, which is a critical pharmacokinetic parameter for medicinal chemistry optimization .

Cannabinoid Receptor Neuropathic Pain Ligand Optimization

Lipophilicity (XLogP3) Differentiation: 1.8 vs. 1.7 for Cl-F Analog

The computed XLogP3-AA value for 6-Bromo-3-fluoropyridine-2-carbaldehyde is 1.8 [1], while the analogous 6-chloro-3-fluoro-pyridine-2-carbaldehyde has an XLogP3 of 1.7 . This 0.1 log unit difference reflects the increased lipophilicity conferred by bromine compared to chlorine, which can significantly impact membrane permeability and metabolic stability in drug candidates.

Lipophilicity Drug Design ADME

Optimal Application Scenarios for 6-Bromo-3-fluoropyridine-2-carbaldehyde (885267-36-7) Based on Quantitative Evidence


High-Fidelity Pharmaceutical Intermediate Synthesis Requiring ≥99% Purity

For multi-step synthetic routes to APIs or advanced intermediates where cumulative impurity buildup compromises final yield or purity, procurement of the 99.92% purity grade (e.g., MedChemExpress HY-W058423) is essential . This grade minimizes side-product formation in subsequent coupling or condensation steps, directly improving process robustness and reducing purification costs compared to using 95-97% purity analogs .

Cannabinoid Receptor Type 2 (CB2) Ligand Development and Neuropathic Pain Research

Research programs focused on CB2 receptor modulation should prioritize 6-Bromo-3-fluoropyridine-2-carbaldehyde as a scaffold due to its demonstrated CB2 binding and neuropathic properties . This biological activity is not reported for other halogenated pyridine-2-carbaldehyde analogs, making it a unique entry point for structure-activity relationship (SAR) studies in this therapeutic area.

Synthetic Sequences Requiring Orthogonal Reactivity: Bromine for Cross-Coupling and Fluorine for Metabolic Stability

When designing a synthetic route that demands both a halogen for Pd-catalyzed cross-coupling (Suzuki, Negishi) and a fluorine substituent to enhance metabolic stability or modulate electronic properties, 6-Bromo-3-fluoropyridine-2-carbaldehyde is the optimal choice [1]. Singly halogenated analogs lack this dual functionality, and chlorine-substituted variants offer lower cross-coupling reactivity and different lipophilicity profiles [2].

Lipophilicity-Driven Drug Design Where XLogP3 ≈ 1.8 Is Desirable

For lead optimization programs where a slightly higher lipophilicity (XLogP3 1.8) is required for membrane permeability compared to the chloro-fluoro analog (XLogP3 1.7), 6-Bromo-3-fluoropyridine-2-carbaldehyde provides a tunable difference that can influence ADME outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-fluoropyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.